2-(Propylsulfonyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

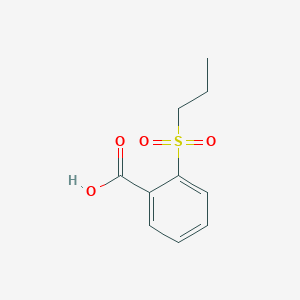

2-(Propylsulfonyl)benzoic acid is an organic compound with the molecular formula C10H12O4S It consists of a benzoic acid core with a propylsulfonyl group attached

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylsulfonyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent quality and scalability.

化学反应分析

Types of Reactions: 2-(Propylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitro-substituted benzoic acids.

科学研究应用

Pharmaceutical Applications

1. Anticancer Properties

2-(Propylsulfonyl)benzoic acid has been investigated for its potential as an anticancer agent. It shows promise in inhibiting the B-Raf protein, which is implicated in several cancers, including melanoma. Research indicates that compounds targeting B-Raf can lead to significant tumor regression in models of BRAF V600E tumors .

2. Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Inhibitors of glycine transporters, which include derivatives of this compound, have shown potential in treating central nervous system disorders by modulating neurotransmitter levels .

3. Formulation in Drug Delivery

The compound can be utilized in drug formulations due to its biochemical properties that enhance bioavailability and stability. Its role as a potential excipient or active ingredient in pharmaceutical compositions is under investigation, particularly for targeted delivery systems .

Agricultural Applications

1. Pest Control

Research indicates that derivatives of this compound can serve as effective pest control agents. These compounds demonstrate efficacy against various pests while maintaining a low toxicity profile for humans and beneficial organisms. This aligns with the growing demand for safer agricultural chemicals that minimize environmental impact .

Cosmetic Applications

1. Skin Care Formulations

In the cosmetic industry, this compound is being explored for its moisturizing and skin-conditioning properties. Its inclusion in formulations can enhance the stability and efficacy of topical products, ensuring better skin absorption and bioavailability of active ingredients .

2. Safety and Regulatory Compliance

Cosmetic formulations containing this compound must comply with safety regulations established by governing bodies such as the European Union. Studies conducted on the safety and effectiveness of such formulations are crucial before market introduction .

Case Studies

作用机制

The mechanism of action of 2-(Propylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

相似化合物的比较

Benzoic acid: The parent compound, lacking the propylsulfonyl group.

4-(Propylsulfonyl)benzoic acid: A positional isomer with the sulfonyl group at the para position.

2-(Methylsulfonyl)benzoic acid: A similar compound with a methylsulfonyl group instead of a propylsulfonyl group.

Uniqueness: 2-(Propylsulfonyl)benzoic acid is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

生物活性

2-(Propylsulfonyl)benzoic acid, an organic compound with the molecular formula C10H12O4S, features a benzoic acid core modified by a propylsulfonyl group. This compound is notable for its potential biological activities, particularly in the fields of biochemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the sulfonation of benzoic acid derivatives. A common method includes the reaction of benzoic acid with propylsulfonyl chloride in the presence of a base, such as pyridine or triethylamine, under reflux conditions to ensure complete conversion.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins. The sulfonyl group enhances binding affinity through strong interactions with protein targets, potentially inhibiting enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound's specificity and efficacy.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural characteristics allow it to bind to various enzymes involved in metabolic pathways. For instance, studies have shown that similar benzoic acid derivatives can enhance the activity of proteasomal and lysosomal pathways in human fibroblasts, suggesting that this compound may also modulate these pathways .

Study on Proteostasis Modulation

A significant study evaluated the effects of benzoic acid derivatives on proteostasis networks, particularly focusing on the ubiquitin-proteasome (UPP) and autophagy-lysosome pathways (ALP). Although this compound was not specifically tested, related compounds showed enhanced activation of these pathways, indicating a potential role for this compound in promoting cellular homeostasis .

Cytotoxicity Assessments

In vitro assessments demonstrated that various benzoic acid derivatives exhibit low cytotoxicity across different cell lines. For example, extracts containing similar compounds showed minimal inhibition (less than 5%) on cell growth in cancer lines (Hep-G2 and A2058), suggesting a favorable safety profile for further exploration of therapeutic applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Benzoic Acid | Parent compound | Basic antimicrobial properties |

| 4-(Propylsulfonyl)benzoic Acid | Sulfonyl group at para position | Potential anti-inflammatory |

| 2-(Methylsulfonyl)benzoic Acid | Methyl group instead of propyl | Antioxidant properties |

| This compound | Unique propylsulfonyl group | Enzyme inhibition potential |

属性

IUPAC Name |

2-propylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQFQVHUVIDQBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。